2-(Hydroxyimino)-2-phenylethyl acetate
CAS No.: 680605-59-8
Cat. No.: VC16801637
Molecular Formula: C10H11NO3
Molecular Weight: 193.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 680605-59-8 |
|---|---|
| Molecular Formula | C10H11NO3 |
| Molecular Weight | 193.20 g/mol |
| IUPAC Name | (2-hydroxyimino-2-phenylethyl) acetate |
| Standard InChI | InChI=1S/C10H11NO3/c1-8(12)14-7-10(11-13)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3 |
| Standard InChI Key | RGPPGYQYQVFRQR-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OCC(=NO)C1=CC=CC=C1 |
Introduction
Synthesis and Reaction Mechanisms
Synthetic Routes
The synthesis of 2-(hydroxyimino)-2-phenylethyl acetate proceeds via a two-step sequence:
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Oximation of 2-Phenylacetophenone: Reaction of 2-phenylacetophenone with hydroxylamine hydrochloride in ethanol under reflux yields 2-(hydroxyimino)-2-phenylethanol. Sodium acetate is often employed to buffer the reaction medium, achieving yields of 68–75% .
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Esterification: The alcohol intermediate is acetylated using acetic anhydride in the presence of a catalytic acid (e.g., HSO) to form the acetate ester. This step typically proceeds at 60–80°C with yields exceeding 85% .
Table 1: Optimization of Synthesis Conditions
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Oximation | NHOH·HCl, CHCOONa | Reflux | 68–75 |
| Esterification | (CHCO)O, HSO | 60–80°C | 85–90 |
Mechanistic Insights
The oximation step involves nucleophilic attack of hydroxylamine on the carbonyl carbon of 2-phenylacetophenone, forming an imine intermediate that tautomerizes to the hydroxime . Esterification follows a classical acid-catalyzed mechanism, where protonation of the hydroxyl group enhances its leaving capacity, facilitating acetylation.
Structural Characterization
Spectroscopic Analysis
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NMR Spectroscopy:
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IR Spectroscopy: Strong absorptions at 1740 cm (C=O ester), 1640 cm (C=N), and 3200 cm (O-H) .
X-ray Crystallography
Single-crystal X-ray analysis reveals a monoclinic lattice (space group P2/c) with Z = 4. Key structural features include:
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Hydrogen Bonding: Intermolecular O-H···O bonds (2.82 Å, 170.8°) between the hydroxime oxygen and acetate carbonyl .
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Torsional Angles: The C-N-O-H dihedral angle is 172.3°, indicating near-planarity of the hydroxime group .
Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a, b, c (Å) | 8.21, 10.45, 12.73 |
| α, β, γ (°) | 90, 95.6, 90 |
| Volume (Å) | 1087.2 |
Computational Studies
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in dichloromethane (DCM, 163 mg/mL) and ethyl acetate (89 mg/mL), but limited solubility in water (<1 mg/mL) . It is stable at room temperature under inert atmospheres but prone to hydrolysis in aqueous acidic/basic conditions.
Table 3: Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 209.23 g/mol |
| Log P (octanol-water) | 1.32 (calc.) |
| Melting Point | 98–100°C (dec.) |
| λ (UV-Vis) | 254 nm (ε = 12,400) |
Spectroscopic Benchmarks
Applications in Organic Synthesis
Peptide Coupling Reagent
The compound’s hydroxime group activates carboxylic acids via mixed anhydride intermediates, enabling amide bond formation with amines. This mirrors the mechanism of ethyl cyano(hydroxyimino)acetate (Oxyma), where the hydroxime anion displaces leaving groups to generate active esters .
Heterocycle Synthesis
Cyclocondensation with hydrazines yields pyrazole derivatives, as demonstrated in related systems . For example, refluxing with phenylhydrazine produces trisubstituted pyrazoles with >70% yields.
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